molecular formula C17H16N4O2 B2769350 6-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile CAS No. 1421477-86-2

6-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile

Cat. No. B2769350
M. Wt: 308.341
InChI Key: QCJQWTLYNFVOJN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Catalysis and Conversion Processes

Research has extensively explored the ammoxidation of 3-picoline, a process relevant to the production of nicotinonitrile, a key precursor in the synthesis of nicotinic acid derivatives. The studies focus on the effectiveness of various catalysts, including vanadium oxides and V-Ti-O catalysts, in optimizing the yield of nicotinonitrile. For instance, vanadium oxides such as V2O5, V6O13, and mixed-phase catalysts demonstrate significant catalytic activity and selectivity in the ammoxidation of 3-picoline, underlining the importance of catalyst choice and reaction conditions in achieving high yields of nicotinonitrile. The detailed mechanisms of these catalytic processes, including the interaction between catalyst components and the reactant, are crucial for understanding and improving the efficiency of nicotinonitrile production (Andersson & Lundin, 1979); (Andersson & Lundin, 1980).

Nicotinamide Derivatives and Their Biological Implications

Beyond the catalytic synthesis, research into nicotinamide derivatives and related compounds highlights the biological significance of these molecules. Investigations into the utilization of nicotinonitrile and its derivatives by various organisms offer insights into their potential applications in addressing nutritional deficiencies and exploring their biological activities. Studies such as those by Ellinger, Fraenkel, and Abdel Kader (1947) delve into the active properties of nicotinamide derivatives against conditions like pellagra, emphasizing the broader implications of these compounds in health and medicine (Ellinger, Fraenkel, & Abdel Kader, 1947).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

6-[1-(pyridine-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c18-11-13-4-5-16(20-12-13)23-14-6-9-21(10-7-14)17(22)15-3-1-2-8-19-15/h1-5,8,12,14H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJQWTLYNFVOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile

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